molecular formula C9H11BrN2O2 B7476978 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide

2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide

Cat. No. B7476978
M. Wt: 259.10 g/mol
InChI Key: CDTDUKGCPWDWFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of pyridine and has a molecular formula of C10H11BrN2O2.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide is not fully understood. However, it has been suggested that this compound may exert its anti-inflammatory and anti-cancer effects by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators and are overexpressed in various cancers.
Biochemical and Physiological Effects
2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, it has been reported to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide in lab experiments is its relatively simple synthesis method. This compound can be synthesized using commercially available reagents and can be purified by various methods. Additionally, this compound has shown promising results in various assays and has the potential to be developed into a therapeutic agent. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain assays.

Future Directions

There are several future directions for the research on 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide. One potential direction is to further investigate its anti-inflammatory and anti-cancer effects in animal models. Additionally, the development of more potent analogs of this compound could lead to the discovery of new therapeutic agents. Furthermore, the use of 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide in combination with other drugs could enhance its efficacy and reduce any potential side effects. Finally, the investigation of its mechanism of action could provide insights into the development of new drugs targeting inflammation and cancer.
Conclusion
In conclusion, 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide is a compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. Its synthesis method is relatively simple, and it has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. However, its limited solubility in water is a potential limitation. Future research on this compound could lead to the discovery of new therapeutic agents and provide insights into the development of drugs targeting inflammation and cancer.

Synthesis Methods

The synthesis of 2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide involves the reaction of 5-bromo-2-oxopyridine-1-acetic acid with ethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of the desired product, which can be purified by various methods such as column chromatography or recrystallization.

Scientific Research Applications

2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been tested against various cancer cell lines and has shown promising results in inhibiting cell growth and inducing apoptosis. It has also been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.

properties

IUPAC Name

2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2O2/c1-2-11-8(13)6-12-5-7(10)3-4-9(12)14/h3-5H,2,6H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTDUKGCPWDWFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C=C(C=CC1=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-bromo-2-oxopyridin-1-yl)-N-ethylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.